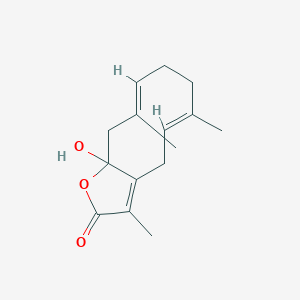
Aeruginolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Aeruginolactone involves several steps, typically starting with the preparation of the core lactone structure. The synthetic routes often include the use of specific reagents and catalysts to facilitate the formation of the lactone ring. Industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Chemical Reactions Analysis
Aeruginolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Aeruginolactone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. The compound’s unique structure makes it a valuable tool for investigating various biochemical pathways and mechanisms. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Aeruginolactone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies on the mechanism of action are essential for understanding the compound’s potential therapeutic and industrial applications .
Comparison with Similar Compounds
Aeruginolactone is part of a series of compounds with similar structures, including Carabrolactone A, 11(13)-Dehydroivaxillin, Eupalinolide O, Eupalinolide A, Eupalinolide B, Eupalinolide K, 4,15-Isoatriplicolide methylacrylate, and Isoatriplicolide tiglate . These compounds share a common lactone structure but differ in their functional groups and substructures. The differences in their physicochemical properties, bioactivity, and pharmacological properties highlight the uniqueness of this compound and its potential advantages in specific applications .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5E,9E)-11a-hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10-5-4-6-11(2)9-15(17)13(8-7-10)12(3)14(16)18-15/h6-7,17H,4-5,8-9H2,1-3H3/b10-7+,11-6+ |
InChI Key |
RNKGNLZCXUOTKL-NXAIOARDSA-N |
Isomeric SMILES |
C/C/1=C\CC2=C(C(=O)OC2(C/C(=C/CC1)/C)O)C |
Canonical SMILES |
CC1=CCC2=C(C(=O)OC2(CC(=CCC1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















